(1S,3R,4S)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid
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Overview
Description
(1S,3R,4S)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid is a bicyclic organic compound characterized by its unique structural framework. The compound features a bicyclo[2.1.0]pentane core with a carboxylic acid functional group at the 1-position and a methyl group at the 3-position. This structural arrangement imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R,4S)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid typically involves the construction of the bicyclic core followed by functional group modifications. One common approach is the cyclopropanation of a suitable diene precursor, followed by selective functionalization to introduce the carboxylic acid and methyl groups. Reaction conditions often involve the use of metal catalysts and specific reagents to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. The choice of solvents, temperature control, and purification methods are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: (1S,3R,4S)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid to alcohols or other reduced forms.
Substitution: The methyl group and other positions on the bicyclic core can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in appropriate solvents.
Substitution: Halogenating agents, nucleophiles, and catalysts like palladium or platinum.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
(1S,3R,4S)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid finds applications in various scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,3R,4S)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical processes. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the methyl group may contribute to hydrophobic interactions.
Comparison with Similar Compounds
Bicyclo[2.1.0]pentane derivatives: Compounds with similar bicyclic cores but different functional groups.
Cyclopropane carboxylic acids: Compounds with a cyclopropane ring and carboxylic acid functionality.
Methyl-substituted bicyclic compounds: Compounds with methyl groups on various positions of the bicyclic framework.
Uniqueness: (1S,3R,4S)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid is unique due to its specific stereochemistry and functional group arrangement. This uniqueness imparts distinct reactivity and interaction profiles, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
(1S,3R,4S)-3-methylbicyclo[2.1.0]pentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-4-2-7(6(8)9)3-5(4)7/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5+,7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCVVVMPJKCEPK-JCGDXUMPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C1C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@]2([C@H]1C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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